molecular formula C11H17N3O4S B2911316 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-4-carboxylic acid CAS No. 1023930-69-9

1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-4-carboxylic acid

Cat. No.: B2911316
CAS No.: 1023930-69-9
M. Wt: 287.33
InChI Key: NQOFIDYCTRBTIE-UHFFFAOYSA-N
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Description

1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-4-carboxylic acid is a chemical compound with a molecular weight of 287.34 g/mol. It is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a sulfonyl group, attached to a piperidine ring with a carboxylic acid functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-4-carboxylic acid typically involves the cyclization of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as iodine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-4-carboxylic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. The presence of both the sulfonyl and carboxylic acid groups enhances its reactivity and binding affinity, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-7-10(8(2)13-12-7)19(17,18)14-5-3-9(4-6-14)11(15)16/h9H,3-6H2,1-2H3,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOFIDYCTRBTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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